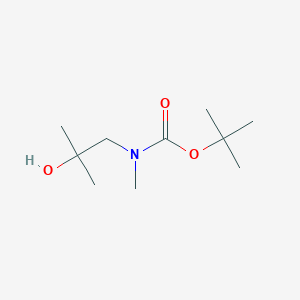

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate

Description

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate is a carbamate derivative characterized by a tert-butoxycarbonyl (Boc) protecting group attached to a nitrogen atom that is further substituted with a methyl group and a 2-hydroxy-2-methylpropyl moiety. Its molecular formula is C₁₀H₂₁NO₃, with a molecular weight of 203.28 g/mol. The compound’s structure combines steric hindrance from the tert-butyl and 2-methyl groups with the polar hydroxy group, influencing its solubility, reactivity, and applications in organic synthesis. It is frequently utilized as an intermediate in pharmaceutical research, particularly for the development of protease inhibitors and anticoagulants .

Properties

Molecular Formula |

C10H21NO3 |

|---|---|

Molecular Weight |

203.28 g/mol |

IUPAC Name |

tert-butyl N-(2-hydroxy-2-methylpropyl)-N-methylcarbamate |

InChI |

InChI=1S/C10H21NO3/c1-9(2,3)14-8(12)11(6)7-10(4,5)13/h13H,7H2,1-6H3 |

InChI Key |

UCYNOVIYZCBYHM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CC(C)(C)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes Overview

The synthesis of tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate generally involves the formation of a carbamate linkage via reaction of an amino alcohol precursor with tert-butyl carbamate or tert-butyl isocyanate derivatives under controlled conditions. The key challenge is selective protection of the primary or secondary amine groups while preserving the hydroxyl functionality.

Laboratory-Scale Synthesis

Carbamate Formation via Carbamate-Protecting Reagents

A typical laboratory synthesis starts with an amino alcohol such as 2-amino-2-methyl-1-propanol, which is reacted with tert-butyl isocyanate or tert-butyl carbamate reagents in the presence of a base like triethylamine. The reaction is carried out at ambient temperature, often in aprotic solvents such as tetrahydrofuran or dichloromethane, to afford the carbamate product with high stereochemical purity.

-

Alternative methods employ carbodiimide coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to activate the hydroxyl group, facilitating carbamate bond formation. Mitsunobu reaction conditions have also been utilized for coupling the hydroxyl group with carbamate precursors, especially when stereochemical inversion is desired.

-

Post-reaction purification is typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients or by recrystallization to ensure ≥95% purity. Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) with chiral stationary phases confirm the compound’s identity and enantiomeric purity.

Industrial-Scale Synthesis

-

For industrial production, continuous flow reactors are favored due to their ability to maintain precise reaction parameters, improve safety, and scale efficiently. These processes typically involve the reaction of protected amino alcohol intermediates with tert-butyl isocyanate under mild conditions, yielding the carbamate product with consistent quality.

Two-Step Synthesis via N-Boc-Quadrol Intermediate

A notable industrially applicable method involves a two-step synthesis starting from N-tert-butyloxycarbonyl-1,2-ethylenediamine (N-Boc-quadrol):

Reductive Amination Step: N-Boc-quadrol reacts with paraformaldehyde in the presence of catalytic acid (acetic acid or p-toluenesulfonic acid) under reflux in toluene or benzene to form 2-(N-isobutoxyformamido)ethyl isocyanide.

Reduction Step: The isocyanide intermediate is then reduced using sodium borohydride in an aprotic solvent (tetrahydrofuran or dimethylformamide) at 20–30 °C to yield this compound.

This method offers high overall yields, low cost, and reduced waste generation, making it suitable for large-scale manufacturing.

- Data Table: Comparative Summary of Preparation Methods

| Preparation Method | Key Reagents & Conditions | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|

| Carbamate formation with tert-butyl isocyanate + triethylamine | Amino alcohol + tert-butyl isocyanate, RT, aprotic solvent | ~80-90 | Mild conditions, high purity | Requires careful moisture control |

| Carbodiimide coupling (DCC or EDC) | Amino alcohol + carbamate + coupling agent, RT | ~75-85 | Efficient coupling, stereochemical control | Carbodiimide byproducts need removal |

| Mitsunobu reaction | Amino alcohol + carbamate under Mitsunobu conditions | ~70-80 | Stereochemical inversion possible | Use of hazardous reagents |

| Two-step industrial method via N-Boc-quadrol | (a) N-Boc-quadrol + paraformaldehyde + acid, reflux in toluene/benzene; (b) reduction with NaBH4 in THF/DMF, 20-30 °C | ~62 (step a), overall >85 | High yield, low cost, scalable | Requires handling of isocyanide intermediate |

The two-step industrial method leveraging N-Boc-quadrol and paraformaldehyde has been patented and extensively validated, showing improved environmental profiles due to reduced wastewater and energy consumption. The use of paraformaldehyde as a formaldehyde source in situ minimizes hazardous exposure and facilitates azeotropic removal of water during the reaction.

The reduction step with sodium borohydride is mild and selective, avoiding over-reduction or side reactions, and the choice of aprotic solvents such as tetrahydrofuran or dimethylformamide enhances solubility and reaction rate.

Laboratory methods emphasize stereochemical purity and versatility, using coupling agents or Mitsunobu conditions to tailor the stereochemistry of the carbamate product.

Analytical techniques including ^1H and ^13C NMR, chiral HPLC, and X-ray crystallography are critical for confirming the structural integrity and stereochemistry of the synthesized compound.

The preparation of this compound encompasses several synthetic strategies ranging from classical carbamate formation to advanced industrial two-step reductive amination and reduction processes. The choice of method depends on scale, cost considerations, and purity requirements. The two-step industrial synthesis using N-Boc-quadrol and paraformaldehyde followed by sodium borohydride reduction stands out for its efficiency, scalability, and environmental benefits, making it the preferred route for large-scale production. Laboratory-scale methods provide flexibility for stereochemical manipulation and high purity essential for research applications.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into amines or alcohols.

Substitution: It can undergo nucleophilic substitution reactions, where the carbamate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like alkyl halides. The reactions typically occur under controlled temperatures and pressures to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carbonyl compounds, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives .

Scientific Research Applications

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: This compound is employed in the study of enzyme inhibition and protein modification.

Medicine: It serves as a building block for the development of drugs and therapeutic agents.

Industry: It is utilized in the production of polymers, coatings, and other industrial materials.

Mechanism of Action

The mechanism of action of tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, affecting their activity and function. The compound’s structure allows it to bind to active sites on proteins, thereby modulating their activity .

Comparison with Similar Compounds

Table 1: Structural Comparison of Carbamate Derivatives

Notes:

- Electronic effects : Thiazole-containing derivatives (e.g., from ) exhibit aromatic electron-withdrawing effects, altering reactivity in cross-coupling reactions compared to aliphatic carbamates.

- Biological relevance: Compounds like tert-butyl (2-(aminooxy)propyl)carbamate are used in hydroxylamine-based conjugations, whereas the target compound’s hydroxy group may facilitate hydrogen bonding in drug-receptor interactions.

Key Observations :

- The target compound’s synthesis typically employs carbonyldiimidazole (CDI) or similar reagents for carbamate bond formation under mild conditions .

- Thiazole-containing analogs require multi-step sequences, including heterocycle formation and oxidation, leading to lower overall yields .

- Chiral analogs (e.g., cyclopentyl derivatives) often necessitate enantioselective synthesis or enzymatic resolution, increasing complexity .

Critical Analysis :

- The target compound’s hydroxy group enhances water solubility compared to purely hydrophobic analogs (e.g., thiazole derivatives) but requires careful handling due to irritant properties .

- Safety profiles are dominated by respiratory and dermal irritation risks, common among carbamates with reactive substituents .

Biological Activity

Tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate, also known by its CAS Number 183059-24-7, is a carbamate derivative that has garnered attention for its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula and features a tert-butyl group attached to a hydroxy group and a methylpropylcarbamate moiety. Its structure can be represented as follows:

This configuration contributes to its reactivity and biological interactions, making it a significant compound in various biochemical applications.

The biological activity of this compound primarily involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. Additionally, the compound may modulate biological pathways through interactions with receptor sites, influencing cellular processes such as signal transduction and gene expression.

1. Enzyme Inhibition

Research indicates that this compound can act as an inhibitor for various enzymes. For example, it has been shown to inhibit acetylcholinesterase activity, which is crucial in the treatment of neurodegenerative diseases like Alzheimer's . The inhibition of this enzyme can lead to increased levels of acetylcholine in the brain, potentially improving cognitive function.

2. Anti-inflammatory Effects

In vitro studies have demonstrated that this compound exhibits anti-inflammatory properties. It reduces the production of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages, suggesting potential applications in treating inflammatory conditions .

3. Neuroprotective Properties

The compound has shown promise in protecting neuronal cells against oxidative stress and neurotoxicity induced by amyloid beta peptide (Aβ). In studies involving astrocytes treated with Aβ, the presence of this carbamate significantly improved cell viability, indicating its potential as a neuroprotective agent .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| Tert-butyl carbamate | C₅H₁₁NO₂ | Lacks the hydroxy group |

| Tert-butyl (3-hydroxypropyl)carbamate | C₈H₁₉NO₃ | Contains a hydroxyl group but different substitution pattern |

| Tert-butyl (4-hydroxy-3-methylbutyl)carbamate | C₉H₁₉NO₃ | Structural variations affect reactivity |

This compound stands out due to its specific substitution pattern that influences both its reactivity and biological activity compared to other carbamates.

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- Neuroprotection Against Aβ : In a study involving astrocytes exposed to Aβ, treatment with the compound resulted in a significant increase in cell viability compared to untreated controls. This suggests its potential role in preventing neurodegeneration associated with Alzheimer's disease .

- Anti-inflammatory Action : Experimental models have shown that this compound can effectively reduce inflammation markers in macrophages, indicating its potential use in inflammatory diseases .

- Enzyme Interaction Studies : The compound has been tested for its ability to inhibit acetylcholinesterase and other enzymes involved in neurotransmission and metabolic processes, demonstrating promising results that warrant further investigation .

Q & A

Q. What are the common synthetic routes for tert-butyl (2-hydroxy-2-methylpropyl)(methyl)carbamate?

Methodological Answer: The compound is typically synthesized via carbamate protection of a secondary amine. A representative protocol involves:

Amine Activation : React the primary amine precursor (e.g., 2-hydroxy-2-methylpropylamine) with di-tert-butyl dicarbonate (Boc anhydride) in a polar aprotic solvent (e.g., THF or DCM) under nitrogen. Triethylamine is often used as a base to scavenge HCl .

Methylation : Introduce the methyl group using methylating agents (e.g., methyl iodide) in the presence of a strong base (e.g., NaH) .

Purification : Isolate the product via column chromatography or recrystallization. Yields depend on reaction conditions, with typical ranges of 60–80% .

Q. Key Considerations :

- Monitor reaction progress using TLC or LC-MS.

- Optimize stoichiometry to avoid over-alkylation.

Q. What spectroscopic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ (expected m/z: 190.25 for C₉H₁₉NO₃) .

- X-ray Crystallography : Resolve stereochemistry using SHELX programs (e.g., SHELXL for refinement) .

Validation Tip : Cross-reference spectral data with structurally analogous carbamates to confirm assignments .

Q. What safety protocols are essential for handling this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised if airborne particulates are generated .

- Ventilation : Work in a fume hood to mitigate inhalation risks.

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Note : Safety classifications vary; consult SDS for specific hazards (e.g., H315: skin irritation) .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Methodological Answer:

- Solvent Selection : Use anhydrous THF or DCM to minimize side reactions (e.g., hydrolysis) .

- Catalysis : Employ DMAP (4-dimethylaminopyridine) to accelerate Boc protection .

- Temperature Control : Maintain 0–5°C during methyl iodide addition to reduce byproducts .

- Workup : Extract with saturated NaHCO₃ to remove unreacted reagents.

Case Study : A 2021 patent achieved 85% yield by coupling tert-butyl carbamate intermediates under Pd/BINAP catalysis .

Q. How to resolve contradictions in crystallographic data using SHELX programs?

Methodological Answer:

- Data Collection : Ensure high-resolution (<1.0 Å) X-ray data to refine hydrogen bonding and torsional angles .

- Refinement in SHELXL :

- Troubleshooting : If R-factors remain high (>0.1), re-exclude outlier reflections or check for disorder .

Example : A 2016 study resolved hydrogen-bonding ambiguities in carbamates using SHELXL’s HAREA command .

Q. What strategies analyze hydrogen-bonding interactions in carbamate derivatives?

Methodological Answer:

Q. How to address discrepancies in NMR data across studies?

Methodological Answer:

- Solvent Effects : Compare spectra in deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) to assess shifts .

- Dynamic Effects : Use variable-temperature NMR to detect rotameric equilibria in carbamates.

- Additive Tests : Introduce shift reagents (e.g., Eu(fod)₃) to resolve overlapping peaks .

Case Study : A 2009 study resolved diastereomeric splitting in tert-butyl carbamates using 2D NOESY .

Q. What computational tools predict the stability of tert-butyl carbamates?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate hydrolysis pathways under acidic/basic conditions (e.g., AMBER force field) .

- QSPR Models : Correlate logP (octanol-water) with hydrolytic stability using Gaussian09 .

- Docking Studies : Assess steric protection of the tert-butyl group in enzyme-active sites (e.g., AutoDock Vina) .

Key Insight : Steric hindrance from the tert-butyl group enhances stability at pH 7–9 but increases lability under strong acids (pH <2) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.